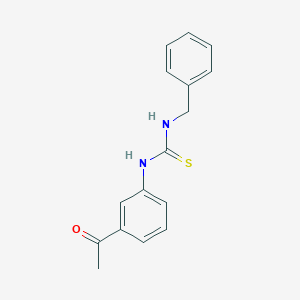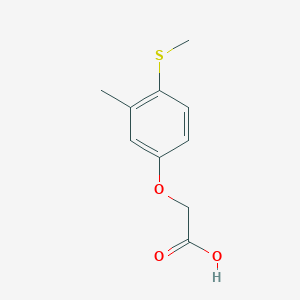
2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid
Vue d'ensemble
Description
2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid is an organic compound that features a phenoxyacetic acid core with a methyl and a methylsulfanyl substituent on the aromatic ring
Applications De Recherche Scientifique
2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the development of novel materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid typically involves the reaction of 3-methyl-4-methylsulfanylphenol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 3-Methyl-4-methylsulfanylphenol, chloroacetic acid, base (e.g., sodium hydroxide)
Solvent: Aqueous or organic solvent (e.g., ethanol)
Temperature: Typically conducted at room temperature or slightly elevated temperatures
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but optimized for large-scale production with considerations for cost, safety, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfone or sulfoxide derivatives
Reduction: Corresponding alcohol
Substitution: Nitro or halogenated derivatives
Mécanisme D'action
The mechanism of action of 2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylsulfanylphenoxy)acetic acid
- 2-(3-Methylphenoxy)acetic acid
- 2-(4-Methylphenoxy)acetic acid
Comparison
2-(3-Methyl-4-methylsulfanylphenoxy)acetic acid is unique due to the presence of both a methyl and a methylsulfanyl group on the aromatic ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from similar compounds that lack one of these groups.
Propriétés
IUPAC Name |
2-(3-methyl-4-methylsulfanylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-7-5-8(13-6-10(11)12)3-4-9(7)14-2/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAIXSIYKNHEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356395 | |
| Record name | AG-664/25003435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3364-88-3 | |
| Record name | AG-664/25003435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


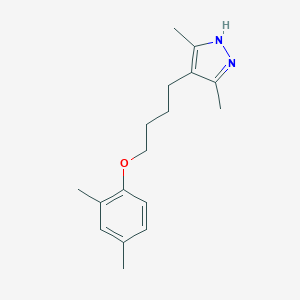
![4-[4-(2,5-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B396963.png)
![3,5-dimethyl-4-[5-(2-methylphenoxy)pentyl]-1H-pyrazole](/img/structure/B396966.png)
![N-[1-(4-methoxyanilino)-2-methyl-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B396968.png)
![4-[5-(2-bromophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B396969.png)
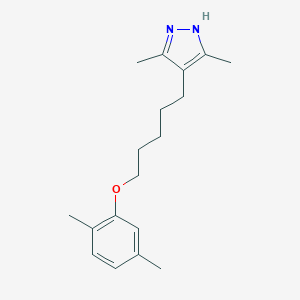

![N-[(5E)-5-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B396976.png)
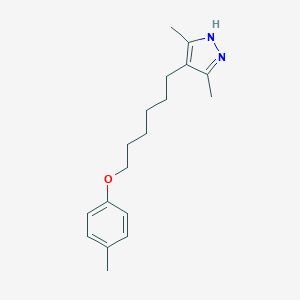
![3,5-dimethyl-4-[6-(3-methylphenoxy)hexyl]-1H-pyrazole](/img/structure/B396979.png)
![4-[6-(2-methoxyphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B396980.png)
![2-[4-(1-Adamantyl)phenyl]imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B396983.png)

